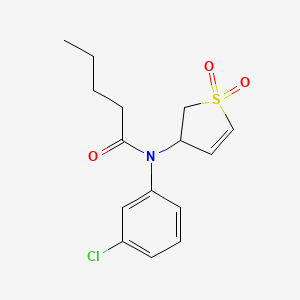

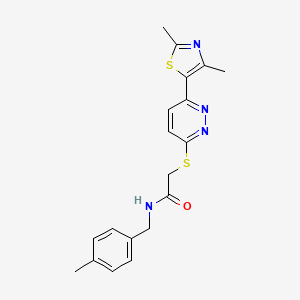

N-(4-(N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)sulfamoyl)phenyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

DMTMM is an organic triazine derivative commonly used for activation of carboxylic acids, particularly for amide synthesis . It is one of the most common reagents used for amide coupling, a common reaction in organic chemistry .

Synthesis Analysis

DMTMM is prepared by the reaction of 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) with N-methylmorpholine (NMM). This reaction was first reported in 1999 . CDMT spontaneously reacts with NMM to form the quaternary ammonium chloride salt of DMTMM .Molecular Structure Analysis

The molecular formula of DMTMM is C10H17ClN4O3 and its molecular weight is 276.72 . The SMILES string representation is [Cl-].COc1nc(OC)nc(n1)[N+]2©CCOCC2 .Chemical Reactions Analysis

DMTMM can be used as a condensing agent for various transformations. It is used for the condensation of carboxylic acids and amines to form the corresponding amides in tetrahydrofuran . It can also be used for the esterification of carboxylic acids with alcohols to form the corresponding esters .Physical And Chemical Properties Analysis

DMTMM is a powder with an assay of ≥97.0% (calculated on dry substance, AT). It has ≤17 wt. % water impurities. It is suitable for coupling reactions and is used in peptide synthesis. It should be stored at −20°C .Applications De Recherche Scientifique

Cross-Linking Agent for Carboxymethyl Cellulose Films

- Details :

- Context : DMTMM is used as a cross-linking agent in the development of carboxymethyl cellulose (CMC) films for food packaging .

- Experimental Findings :

- Characterization Techniques :

Pharmaceutical Intermediate

- Details :

Coupling Reagent for Amide Synthesis and Ester Preparation

Mécanisme D'action

Target of Action

It’s known that similar compounds, such as 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (dmtmm), are used as condensing agents in biochemical reactions . These agents facilitate the formation of amide bonds between carboxylic acids and amines .

Mode of Action

The compound interacts with its targets through a process known as condensation. In the presence of DMTMM, a carboxylic acid reacts to form an active ester, releasing a molecule of N-methylmorpholinium (NMM) . This resulting ester is highly reactive and can undergo a nucleophilic attack by an amine, an alcohol, or another nucleophile .

Biochemical Pathways

The compound’s action primarily affects the formation of amide bonds, which are crucial in the synthesis of peptides and proteins . The downstream effects of this process can vary widely, depending on the specific biochemical context.

Pharmacokinetics

It’s known that the by-product of the reaction with dmtmm is highly water-soluble and can be easily removed from the main reaction product .

Result of Action

The result of the compound’s action is the formation of amide bonds between carboxylic acids and amines . This process is fundamental to the synthesis of peptides and proteins, which play vital roles in various biological functions.

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, DMTMM-mediated amidation reactions can occur in alcohol and aqueous solutions . Additionally, the compound should be protected from light and stored in a dry place at temperatures less than or equal to -20°C .

Safety and Hazards

Propriétés

IUPAC Name |

N-[4-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methylsulfamoyl]phenyl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N5O5S/c1-9(20)16-10-4-6-11(7-5-10)25(21,22)15-8-12-17-13(23-2)19-14(18-12)24-3/h4-7,15H,8H2,1-3H3,(H,16,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPWRKULOGBYHNA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC2=NC(=NC(=N2)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N5O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.38 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)sulfamoyl)phenyl)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{[1-(2H-1,3-benzodioxole-5-carbonyl)pyrrolidin-3-yl]oxy}-2,6-dimethylpyrimidine](/img/structure/B2397897.png)

![1-(1,3-benzothiazol-2-yl)-3-{[(4-methylphenyl)thio]methyl}-1H-pyrazol-5-ol](/img/structure/B2397903.png)

![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-(2-fluorophenoxy)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2397904.png)

![N-[Cyano(cyclopropyl)methyl]-3-nitro-4-propan-2-ylbenzamide](/img/structure/B2397908.png)

carboxamide](/img/structure/B2397910.png)

![ethyl 3-carbamoyl-2-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2397912.png)

![2-[1-(Methoxymethyl)cyclopentyl]acetic acid](/img/structure/B2397914.png)